molecular formula C13H16ClNO B7645833 (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide

Cat. No. B7645833
M. Wt: 237.72 g/mol
InChI Key: REHCTCPTSJTQMA-CABZTGNLSA-N
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Description

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyclopropane carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits a unique mechanism of action that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The compound exhibits a wide range of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. The compound also exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of glial cells in the spinal cord.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It exhibits potent anti-cancer activity against various cancer cell lines, making it a promising candidate for drug development. The compound also exhibits anti-inflammatory and analgesic effects that make it a potential treatment for neuropathic pain. However, the compound has limitations such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety. Additionally, the compound can be modified to improve its solubility and reduce its potential toxicity. Finally, the compound can be tested in clinical trials to determine its efficacy in treating cancer and neuropathic pain.

Synthesis Methods

The synthesis of (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide involves the reaction of (1S,2S)-2-amino-1-methylcyclopropane-1-carboxylic acid with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields the desired product that can be purified using column chromatography.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. The compound exhibits potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound also exhibits anti-inflammatory and analgesic properties that make it a promising candidate for the treatment of neuropathic pain.

properties

IUPAC Name

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-7-12(9)13(16)15-6-5-10-3-2-4-11(14)8-10/h2-4,8-9,12H,5-7H2,1H3,(H,15,16)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHCTCPTSJTQMA-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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